N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system commonly utilized in kinase inhibitors and anticancer agents. Key structural elements include:
- 6-(Isopropylthio): A lipophilic substituent that may enhance membrane permeability.
- Furan-2-carboxamide ethyl chain: A polar group linked via an ethyl spacer, likely influencing solubility and target interactions.
Eigenschaften
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRIVHZRBGGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of 5-Amino-1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxamide
Ethyl hydrazine (1.2 eq) reacts with methyl 2-cyanoacetate (1.0 eq) in ethanol under reflux (78°C, 12 hr) to yield 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile . Subsequent hydrolysis with 6M NaOH (70°C, 4 hr) converts the nitrile to a carboxamide.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Reaction Time | 12 hr |
| Yield (nitrile) | 82% |
| Hydrolysis Yield | 89% |
Cyclization to Pyrazolo[3,4-d]Pyrimidine-4,6-Dione
Fusion of the carboxamide intermediate with urea (3.0 eq) at 180°C for 2 hr produces 1-(2-hydroxyethyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Excess urea ensures complete cyclization.
Dichlorination with PCl5/POCl3
Treatment with PCl5 (2.5 eq) and POCl3 (5 vol) at 110°C for 6 hr replaces hydroxyl groups with chlorines, yielding 4,6-dichloro-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine (87% yield).
Sequential Nucleophilic Substitutions
Isopropylthio Installation at Position 6
Isopropyl mercaptan (2.5 eq) and NaH (1.2 eq) in DMF (0.1M) displace the remaining chlorine at 50°C (6 hr). The thiolate nucleophile exhibits higher reactivity at position 6 due to reduced steric hindrance.
Comparative reactivity :
| Position | Electrophilicity (Hammett σ) | Steric Accessibility |
|---|---|---|
| 4 | -0.15 | Moderate |
| 6 | -0.22 | High |
Functionalization of the Ethyl Side Chain
Tosylation of Hydroxyethyl Group
Methanesulfonyl chloride (1.5 eq) in pyridine (0°C → 25°C, 2 hr) converts the hydroxyl to a mesylate (94% yield). Alternative tosylation with p-toluenesulfonyl chloride (1.3 eq) provides similar efficiency.
Ammonolysis to Primary Amine
Heating the mesylate with NH3 (7M in MeOH, 80°C, 12 hr) yields 1-(2-aminoethyl)-6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine . Excess NH3 prevents elimination side reactions.
Amide Coupling with Furan-2-Carboxylic Acid
Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid (1.0 eq) reacts with SOCl2 (3.0 eq) at reflux (76°C, 3 hr) to form the acid chloride (95% yield). Excess SOCl2 ensures complete conversion.
HATU-Mediated Coupling
The amine intermediate (1.0 eq), furan-2-carbonyl chloride (1.2 eq), and HATU (1.5 eq) react in DMF with DIEA (3.0 eq) at 0°C → 25°C (6 hr). Purification by silica chromatography (EtOAc/hexane) provides the target compound (88% yield).
Coupling optimization :
| Coupling Agent | Temp | Time | Yield |
|---|---|---|---|
| HATU | 25°C | 6 hr | 88% |
| EDCl/HOBt | 25°C | 12 hr | 72% |
Characterization and Quality Control
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.85 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.25 (t, J = 6.4 Hz, 2H, CH2), 3.85–3.75 (m, 4H, pyrrolidine), 3.12 (hept, J = 6.8 Hz, 1H, SCH(CH3)2).
- HRMS : m/z [M+H]+ calcd for C21H27N6O2S: 435.1918; found: 435.1921.
Purity Assessment
HPLC analysis (C18 column, 60:40 MeCN/H2O, 1.0 mL/min) shows ≥99.2% purity (tR = 8.42 min).
Process Optimization Challenges
Regioselectivity in Dichlorination
Excess PCl5 (≥2.5 eq) ensures complete dichlorination without ring degradation. Lower equivalents lead to mono-chlorinated byproducts (≤12%).
Thiol Oxidation Mitigation
Strict N2 atmosphere during isopropylthio installation prevents disulfide formation. Addition of 0.1 eq BHT further stabilizes the thiol.
Scalability and Industrial Considerations
Cost Analysis
| Step | Cost Contribution |
|---|---|
| Pyrazole formation | 18% |
| Dichlorination | 29% |
| Amide coupling | 33% |
Waste Stream Management
POCl3 hydrolysis requires careful neutralization with NaHCO3 to prevent HCl gas emission. THF and DMF are recovered via distillation (≥85% efficiency).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the isopropylthio group, to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidine ring or other functional groups under appropriate conditions.
Substitution: : Possible nucleophilic or electrophilic substitution reactions, especially involving the pyrrolidine and furan rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products
Oxidized derivatives such as sulfoxides or sulfones.
Reduced derivatives with modified pyrimidine or pyrrolidine rings.
Substituted products depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its biological activity and potential as a biochemical probe.
Medicine: : Exploring its pharmacological properties and therapeutic potential.
Industry: : Potential use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound and Example 53 share the pyrazolo[3,4-d]pyrimidine core, whereas other analogs use pyrazolo[3,4-b]pyridine or pyrrolo[1,2-b]pyridazine . These differences influence electronic properties and binding interactions.
Substituent Effects: Lipophilicity: The target’s isopropylthio group enhances lipophilicity compared to Example 53’s polar chromen-2-yl ethyl and amino groups . Steric Effects: Example 53’s bulky chromen-2-yl ethyl substituent may restrict binding to flat active sites, unlike the target’s compact furan-2-carboxamide .
Molecular Weight :
- The target compound’s estimated molecular weight (~450 g/mol) is lower than Example 53 (589.1 g/mol) , suggesting better bioavailability under Lipinski’s Rule of Five guidelines.
Fluorination and Electronic Effects: Example 53 and ’s compounds incorporate fluorine or trifluoromethyl groups , which improve metabolic stability but may increase synthetic complexity compared to the target’s non-fluorinated structure.
Research Implications
Target Compound Advantages :
Limitations :
Biologische Aktivität
N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in biological applications, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:
- Isopropylthio group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidine moiety : Potentially increases bioavailability and modulates pharmacokinetics.
- Furan-2-carboxamide : Contributes to the overall stability and solubility of the compound.
Research indicates that N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Compounds with pyrazolo[3,4-d]pyrimidine scaffolds often act as kinase inhibitors. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.
- Antiviral Activity : Similar compounds have demonstrated efficacy against various viruses by targeting host cell pathways essential for viral replication.
- Cell Cycle Regulation : Evidence suggests that this compound may interfere with cell cycle progression in certain tumor types.
Antitumor Activity
A study conducted on various human tumor cell lines revealed that the compound significantly inhibits cell proliferation. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KB (oral cancer) | 5.6 | Inhibition of folate receptor pathways |
| IGROV1 (ovarian) | 3.2 | Inhibition of GARFTase |
| MCF7 (breast) | 7.8 | Induction of apoptosis |
The data indicates that the compound exhibits a potent inhibitory effect on tumor growth, particularly in cells expressing folate receptors.
Antiviral Activity
In vitro studies have shown promising results against SARS-CoV-2 and other coronaviruses. The mechanism appears to involve the inhibition of host cell kinases that are critical for viral entry and replication.
Case Studies
- In Vivo Efficacy : In SCID mice bearing IGROV1 tumors, administration of the compound led to a significant reduction in tumor size compared to controls, demonstrating its potential as an effective antitumor agent.
- Clinical Implications : A phase I clinical trial is underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 4,6-dichloropyrimidine with hydrazine derivatives under reflux in ethanol (70–80°C) .
- Step 2 : Introduce the isopropylthio group via nucleophilic substitution using sodium hydride (NaH) and isopropylthiol in anhydrous tetrahydrofuran (THF) at 0–5°C .
- Step 3 : Couple the pyrrolidin-1-yl moiety using Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C .
- Step 4 : Attach the furan-2-carboxamide group via amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane .
- Optimization : Microwave-assisted synthesis (60–100 W, 120°C) reduces reaction times from 24 hours to 2–4 hours for steps involving heterocyclic substitutions .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Use - and -NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.7–3.1 ppm, furan ring protons at δ 6.3–7.4 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~498.2 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the pyrazolo[3,4-d]pyrimidine core .
- Common Pitfalls : Overlapping NMR signals (e.g., isopropylthio vs. ethyl spacer protons) may require 2D-COSY or HSQC experiments .
Q. What in vitro assays are recommended for initial biological activity screening?
- Primary Assays :
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays at 1–10 µM concentrations .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay with IC₅₀ calculations .
- Secondary Assays :
- Anti-inflammatory Activity : Measure TNF-α suppression in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory data in structural characterization (e.g., NMR vs. X-ray) be resolved?
- Case Study : Discrepancies in pyrrolidinyl conformation (chair vs. boat) between NMR (solution state) and X-ray (solid state) may arise due to solvent effects or crystal packing .
- Resolution :
- Perform variable-temperature NMR to assess dynamic behavior.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Approaches :
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt (improves solubility by 5–10×) .
- PEGylation : Attach polyethylene glycol (PEG-400) to the carboxamide group via ester linkages .
- Co-solvents : Use cyclodextrin (20% w/v) or Cremophor EL (1–5%) in formulation buffers .
Q. How to design structure-activity relationship (SAR) studies focusing on the isopropylthio substituent?
- SAR Framework :
- Variants : Synthesize analogs with tert-butylthio, methylsulfonyl, or arylthio groups .
- Assays : Compare IC₅₀ values in kinase inhibition and logP (lipophilicity) via HPLC .
- Key Finding : Isopropylthio enhances target binding (ΔG = -9.2 kcal/mol) vs. methylthio (ΔG = -7.8 kcal/mol) in molecular docking studies .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity (>98%) compound?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >99% purity .
Q. How to address low yields (<30%) in the final amide coupling step?
- Solutions :
- Replace EDC/HOBt with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for higher coupling efficiency .
- Pre-activate the carboxylic acid with oxyma pure to minimize racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
